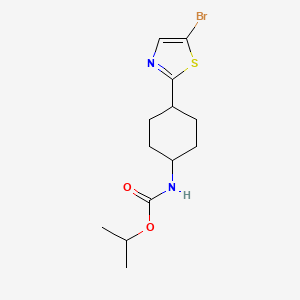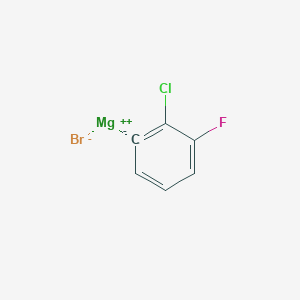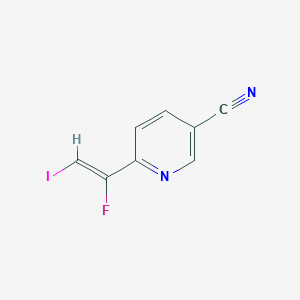
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is a synthetic organic compound that features a nicotinonitrile core with a fluoro-iodovinyl substituent. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable nicotinonitrile derivative.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Vinylation: Formation of the vinyl group through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the fluoro-iodovinyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The halogen atoms (fluoro and iodo) make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Applications in the development of organic semiconductors.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- (Z)-6-(1-Fluoro-2-chlorovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-bromovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-iodovinyl)pyridine
Uniqueness
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is unique due to the presence of both fluoro and iodo substituents, which can impart distinct reactivity and properties compared to similar compounds with different halogen atoms.
特性
分子式 |
C8H4FIN2 |
|---|---|
分子量 |
274.03 g/mol |
IUPAC名 |
6-[(Z)-1-fluoro-2-iodoethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FIN2/c9-7(3-10)8-2-1-6(4-11)5-12-8/h1-3,5H/b7-3- |
InChIキー |
QCYAQDGCWLHOQC-CLTKARDFSA-N |
異性体SMILES |
C1=CC(=NC=C1C#N)/C(=C/I)/F |
正規SMILES |
C1=CC(=NC=C1C#N)C(=CI)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


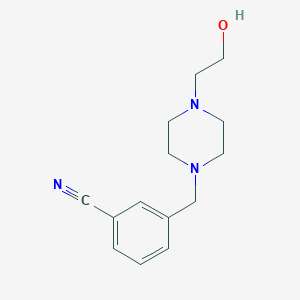
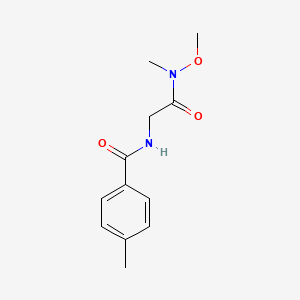
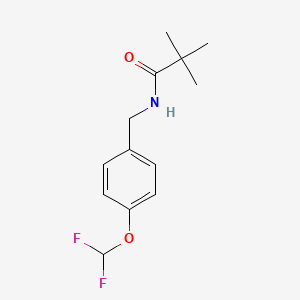
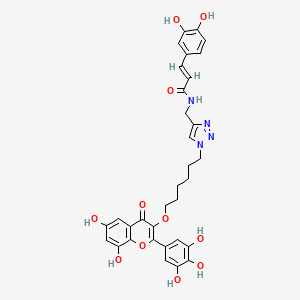
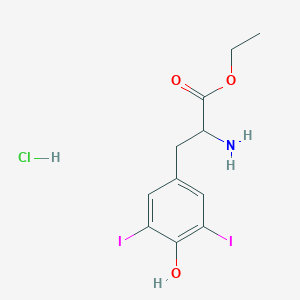
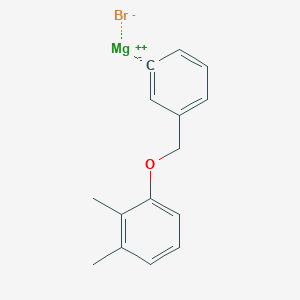
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
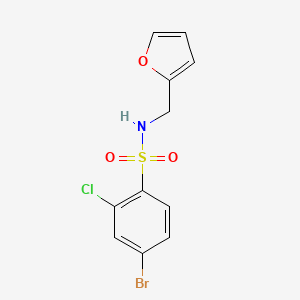
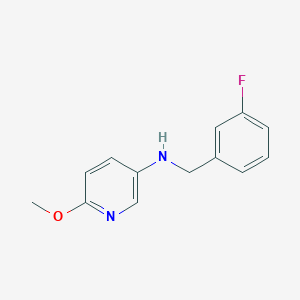
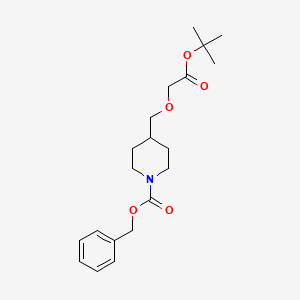

![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
